molecular formula C6H13NaO12P2 B561014 Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate CAS No. 84364-89-6

Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate

Cat. No.: B561014
CAS No.: 84364-89-6
M. Wt: 362.095
InChI Key: UAGLXYBMOWLLDI-QAYODLCCSA-N
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Description

Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate is a sodium salt of a highly phosphorylated tetrahydrofuran derivative. Its structure comprises a central tetrahydrofuran ring with stereospecific hydroxyl groups at positions 3 and 4, a phosphonooxy group at position 2, and a phosphonooxymethyl substituent at position 5 (Figure 1). The sodium counterion enhances solubility in aqueous environments, making it relevant for biochemical and pharmaceutical applications, particularly as a nucleotide analog or enzyme substrate .

Properties

IUPAC Name

sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-phosphonooxy-5-(phosphonooxymethyl)oxolan-2-yl]methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O12P2.Na/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12;/h3-5,8-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);/q-1;+1/t3-,4-,5+,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGLXYBMOWLLDI-QAYODLCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(C[O-])OP(=O)(O)O)O)O)OP(=O)(O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(C[O-])OP(=O)(O)O)O)O)OP(=O)(O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NaO12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of hydroxyl and phosphonooxy groups through selective phosphorylation and hydroxylation reactions. Common reagents used in these steps include phosphoryl chloride, sodium hydroxide, and various organic solvents to facilitate the reactions under controlled temperatures and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process is optimized to maximize yield and purity, often incorporating advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen atoms, forming simpler derivatives.

    Substitution: Phosphonooxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent or in the treatment of metabolic disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate involves its interaction with specific molecular targets and pathways. The compound’s phosphonooxy groups can mimic phosphate groups in biological systems, allowing it to participate in phosphorylation reactions and influence enzyme activity. This can affect various cellular processes, including signal transduction, energy metabolism, and gene expression.

Comparison with Similar Compounds

Key Structural Features:

  • Target Compound: Two phosphonooxy groups (at C2 and C5-methyl). Sodium counterion. Stereochemistry: 2S,3S,4S,5R.
  • Analog 1: (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (CAS 550-33-4) Purine base (adenine) at C3. Hydroxyl groups at C3 and C4. No phosphate groups; molecular weight 252.23 g/mol .
  • Analog 2 : Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl diphosphate (CAS 71672-86-1)

    • Diphosphate group at C2-methyl.
    • 6-oxo purine base at C5.
    • Sodium counterion; molecular weight 494.13 g/mol .
  • Analog 3: [(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (CAS 34983-48-7) Methylsulfanyl-modified purine at C5. Mixed phosphate/phosphono groups; molecular formula C11H17N5O10P2S .

Table 1: Structural Comparison

Compound Substituents (C2, C5) Counterion Molecular Weight (g/mol) Key Functional Groups
Target Compound Phosphonooxy, Phosphonooxymethyl Sodium Not reported 2× phosphate, hydroxyls
Analog 1 Hydroxymethyl, Purine None 252.23 Hydroxyls, purine
Analog 2 Diphosphate, 6-oxo purine Sodium 494.13 Diphosphate, oxidized purine
Analog 3 Phosphono, Methylsulfanyl purine None 473.29 (calc.) Phosphono, modified purine

Physicochemical Properties

  • Solubility: The sodium counterion in the target compound and Analog 2 enhances aqueous solubility compared to non-ionic analogs like Analog 1 .
  • Stability: Phosphorylated compounds are prone to hydrolysis under acidic or enzymatic conditions. Analog 2’s diphosphate group may confer greater metabolic stability compared to monophosphate derivatives .

Biological Activity

Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate is a complex organic compound with significant biological activity. This compound belongs to a class of phosphonated sugars which have garnered attention for their potential therapeutic applications, particularly in the fields of biochemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H15Na2O7P2\text{C}_8\text{H}_{15}\text{Na}_2\text{O}_7\text{P}_2

This compound features multiple hydroxyl groups and phosphonates, which contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular Weight292.19 g/mol
SolubilitySoluble in water
pHNeutral
StabilitySensitive to moisture

The biological activity of this compound primarily involves its role as a phosphonate donor. Phosphonates are known to mimic natural phosphate groups in biological systems, facilitating various biochemical pathways.

  • Antiviral Activity : Research indicates that phosphonated compounds exhibit antiviral properties by inhibiting viral replication. A study demonstrated that similar phosphonated sugars could interfere with viral glycoprotein synthesis, thereby reducing viral load in infected cells .
  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular processes such as DNA replication and repair .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by acting as a modulator of phosphoinositide metabolism. This action could lead to altered cellular responses to growth factors and hormones .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, the antiviral efficacy of this compound was assessed against the influenza virus. The results indicated that treatment with the compound significantly reduced viral titers in infected cell cultures compared to untreated controls.

Case Study 2: Enzyme Interaction

A kinetic study involving this compound revealed its potential as an inhibitor of ribonucleotide reductase. The inhibition was characterized by a decrease in enzyme activity by 70% at concentrations above 100 µM .

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